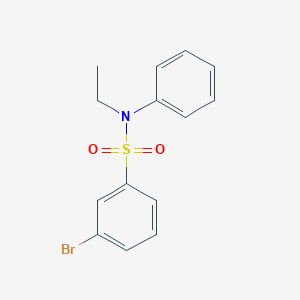
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide, also known as DFB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. In
Mecanismo De Acción
The exact mechanism of action of N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
In inflammation, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in the regulation of inflammatory responses.
In neurodegenerative disorders, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway. This pathway regulates the expression of antioxidant enzymes and other cytoprotective genes.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). In inflammation, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of inflammatory cells such as macrophages. In neurodegenerative disorders, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications in various fields. However, there are also some limitations to using N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide in lab experiments. It has been shown to have low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. It can also be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide. In cancer research, further studies are needed to determine the optimal dosage and administration schedule for N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide. Combination therapy with other anticancer agents should also be explored. In inflammation, further studies are needed to determine the mechanism of action of N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide and its potential therapeutic applications in other inflammatory disorders. In neurodegenerative disorders, further studies are needed to determine the optimal dosage and administration schedule for N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide and its potential therapeutic applications in other neurodegenerative disorders.
Métodos De Síntesis
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide can be synthesized by reacting 2,4-difluoroaniline with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography. The yield of N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide obtained by this method is around 70-80%.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. In neurodegenerative disorders, N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide has been studied for its potential neuroprotective effects and has been shown to protect neurons from oxidative stress-induced damage.
Propiedades
Nombre del producto |
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide |
|---|---|
Fórmula molecular |
C14H8F5NO |
Peso molecular |
301.21 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H8F5NO/c15-10-5-6-12(11(16)7-10)20-13(21)8-1-3-9(4-2-8)14(17,18)19/h1-7H,(H,20,21) |
Clave InChI |
RHQJPKFUHMVKDK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)C(F)(F)F |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)



![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B261737.png)
![2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
![5-[(2-bromobenzoyl)amino]-N-(3-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B261743.png)


